molecular formula C15H13NO4 B1368611 Methyl 3-(2-methoxynicotinoyl)benzoate CAS No. 898785-83-6

Methyl 3-(2-methoxynicotinoyl)benzoate

Cat. No. B1368611
CAS RN: 898785-83-6
M. Wt: 271.27 g/mol
InChI Key: FFAGMUOKUSJIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Methyl 3-(2-methoxynicotinoyl)benzoate consists of a benzoate ester linked to a methoxy-substituted nicotinoyl group. The exact structure can be found in various chemical databases .

Scientific Research Applications

Catalysis and Chemical Reactions

Methyl benzoate, a related compound to Methyl 3-(2-methoxynicotinoyl)benzoate, has been studied in the context of chemical reactions. King and Strojny (1982) investigated the reduction of methyl benzoate on a Yttrium oxide catalyst, revealing insights into surface reactions and hydrogen transfer processes (King & Strojny, 1982). Additionally, Cantrell (1973) explored the photochemical reactions of methyl benzoate, highlighting its potential in hydrogen abstraction and cycloaddition with olefins (Cantrell, 1973).

Photophysical Properties

Research by Kim et al. (2021) on methyl benzoate derivatives demonstrated unique luminescent properties, suggesting potential applications in materials science (Kim et al., 2021).

Biological Activities

Methyl 2-[propanamide-2'-methoxycarbonyl]-benzoate, a structurally similar compound, showed chymotrypsin inhibitory activity and antibacterial properties, as reported by Atta-ur-Rahman et al. (1997) (Atta-ur-Rahman et al., 1997). This indicates potential for pharmacological research and development.

Insecticidal Properties

Larson et al. (2021) discovered that methyl benzoate and its analogs, including methyl 3-methoxybenzoate, possess insecticidal properties against various pests, such as Aedes aegypti (Larson et al., 2021). This opens up avenues for its application in pest control and environmental management.

Polymer Science

In the field of polymer science, hyperbranched aromatic polyamides were synthesized from compounds including methyl benzoates, demonstrating their utility in advanced material manufacturing (Yang et al., 1999).

Safety and Hazards

While specific safety data for Methyl 3-(2-methoxynicotinoyl)benzoate is not available, similar compounds like methyl benzoate are known to be combustible and harmful if swallowed . They may also be irritating to the eyes, nose, throat, upper respiratory tract, and skin .

Mechanism of Action

Mode of Action

The exact mechanism of action of Methyl 3-(2-methoxynicotinoyl)benzoate remains unknown . It displays possible cholinergic properties, and potentiates dopamine while partially inhibiting serotonin .

Biochemical Pathways

Given its potential cholinergic properties and its effects on dopamine and serotonin, it may interact with neurotransmitter systems in the brain . .

Result of Action

Its potential cholinergic properties and effects on dopamine and serotonin suggest it may have impacts on neuronal function and neurotransmission . .

Biochemical Analysis

Metabolic Pathways

Methyl 3-(2-methoxynicotinoyl)benzoate is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is metabolized through pathways that include nicotinic acid metabolism and benzoate catabolism. These pathways involve enzymes such as nicotinic acid phosphoribosyltransferase and benzoate 1,2-dioxygenase, which play critical roles in the compound’s biotransformation and elimination.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution pattern of this compound can influence its bioavailability and efficacy in various tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

properties

IUPAC Name

methyl 3-(2-methoxypyridine-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-14-12(7-4-8-16-14)13(17)10-5-3-6-11(9-10)15(18)20-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAGMUOKUSJIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642156
Record name Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898785-83-6
Record name Methyl 3-(2-methoxypyridine-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-methoxynicotinoyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-methoxynicotinoyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2-methoxynicotinoyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(2-methoxynicotinoyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2-methoxynicotinoyl)benzoate
Reactant of Route 6
Methyl 3-(2-methoxynicotinoyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.